Dopexamine

Description

Dopexamine has been used in trials studying the diagnostic and treatment of Free Flap, Oral Cancer, Hypotension, Septic Shock, and Head and Neck Cancer.

DOPEXAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for cardiovascular disease and has 1 investigational indication.

RN given refers to parent cpd; structure given in first source

See also: Dopexamine Hydrochloride (active moiety of).

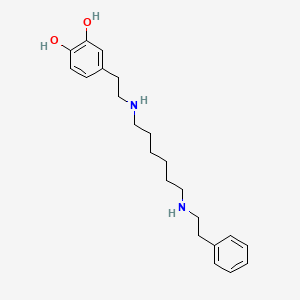

Structure

3D Structure

Properties

IUPAC Name |

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32N2O2/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBJORHCUPVNMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86484-91-5 (di-hydrochloride) | |

| Record name | Dopexamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048666 | |

| Record name | Dopexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86197-47-9 | |

| Record name | Dopexamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86197-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dopexamine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086197479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dopexamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12313 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dopexamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOPEXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/398E7Z7JB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dopexamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041882 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Dopexamine's Mechanism of Action at β2-Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopexamine is a synthetic catecholamine with a multifaceted pharmacological profile, acting as an agonist at β2-adrenergic, dopamine D1, and dopamine D2 receptors.[1][2][3] This guide provides an in-depth technical overview of the mechanism of action of dopexamine with a specific focus on its interaction with β2-adrenergic receptors (β2-AR). It details the downstream signaling cascade initiated by dopexamine binding, presents available quantitative data on its affinity and potency, and outlines comprehensive experimental protocols for its characterization. This document is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Dopexamine is a sympathomimetic agent used clinically for its inotropic and vasodilatory effects, particularly in the management of acute heart failure and low output states following cardiac surgery.[3] Its therapeutic benefits are largely attributed to its agonist activity at multiple receptor subtypes. Notably, its potent stimulation of β2-adrenergic receptors contributes significantly to its vasodilatory and afterload-reducing properties.[4] Unlike many other catecholamines, dopexamine exhibits minimal activity at α-adrenergic receptors, thus avoiding vasoconstriction. It also possesses a unique attribute of inhibiting the neuronal re-uptake of norepinephrine (Uptake-1), which can indirectly contribute to cardiac stimulation. Understanding the precise molecular interactions and downstream consequences of dopexamine's engagement with β2-adrenergic receptors is crucial for optimizing its therapeutic application and for the development of novel cardiovascular agents.

Dopexamine's Interaction with β2-Adrenergic Receptors

Dopexamine acts as a direct agonist at the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This interaction is stereoselective and initiates a cascade of intracellular events that ultimately lead to a physiological response.

Binding Affinity and Potency

Table 1: Quantitative Pharmacological Data for Dopexamine at Adrenergic Receptors

| Parameter | Value | Species/Tissue | Reference |

| β2-Adrenergic Receptor | |||

| EC50 | 1.5 x 10⁻⁶ M | Guinea-pig isolated tracheal chain | |

| Relative Affinity | 9.8-fold greater than for β1-adrenoceptors | Human myocardium | |

| Potency vs. Dopamine | ~60 times more potent | Guinea-pig isolated tracheal chain | |

| β1-Adrenergic Receptor | |||

| Agonist Activity | Weak | Guinea-pig atrium | |

| Intrinsic Activity | 0.16 (relative to dopamine) | Guinea-pig atrium |

Downstream Signaling Pathway

The binding of dopexamine to the β2-adrenergic receptor triggers a well-defined signaling cascade, primarily mediated by the stimulatory G protein, Gs.

-

Receptor Activation: Dopexamine binds to the orthosteric binding site of the β2-AR, inducing a conformational change in the receptor.

-

G Protein Coupling and Activation: The activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein (Gαs).

-

Gαs Dissociation: The GTP-bound Gαs subunit dissociates from the βγ-subunits and the receptor.

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream target proteins, leading to the ultimate physiological effects of β2-AR stimulation, such as smooth muscle relaxation (vasodilation).

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of dopexamine with β2-adrenergic receptors.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of dopexamine for the β2-adrenergic receptor.

4.1.1. Materials

-

Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radioligand: A high-affinity, selective β2-adrenergic receptor antagonist radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol).

-

Non-labeled Competitor (Dopexamine): A stock solution of dopexamine hydrochloride of known concentration.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity β2-AR antagonist (e.g., propranolol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Fluid.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

4.1.2. Procedure

-

Membrane Preparation: Homogenize cells or tissues expressing β2-AR in an appropriate buffer and prepare a crude membrane fraction by differential centrifugation. Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-labeled antagonist (e.g., 10 µM propranolol).

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of dopexamine.

-

-

Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the dopexamine concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of dopexamine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This protocol outlines a method to determine the functional potency (EC50) of dopexamine in stimulating adenylyl cyclase activity, measured by the accumulation of intracellular cAMP.

4.2.1. Materials

-

Cells: Whole cells expressing β2-adrenergic receptors (e.g., HEK293 or A549 cells).

-

Dopexamine: A stock solution of dopexamine hydrochloride of known concentration.

-

Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.

-

Cell Lysis Buffer.

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., ELISA, HTRF, or fluorescence polarization-based).

-

Cell Culture Medium.

-

Multi-well Cell Culture Plates.

4.2.2. Procedure

-

Cell Culture: Seed the cells in multi-well plates and grow to a suitable confluency.

-

Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to inhibit cAMP degradation.

-

Dopexamine Stimulation: Add varying concentrations of dopexamine to the wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C. Include a control with vehicle only.

-

Cell Lysis: Terminate the stimulation by removing the medium and lysing the cells with the lysis buffer provided in the cAMP assay kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the logarithm of the dopexamine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of dopexamine that produces 50% of the maximal response) and the Emax (the maximum effect).

-

Conclusion

Dopexamine's mechanism of action at the β2-adrenergic receptor is a critical component of its overall pharmacological profile, contributing significantly to its vasodilatory and afterload-reducing effects. Its potent agonism at this receptor initiates a well-characterized Gs-coupled signaling cascade, leading to the production of cAMP and subsequent activation of PKA. The quantitative data available, although not fully comprehensive, indicates a high potency and selectivity for the β2-AR over the β1-AR. The detailed experimental protocols provided in this guide offer a framework for the further characterization of dopexamine and other novel β2-adrenergic agonists, facilitating continued research and development in the field of cardiovascular therapeutics.

References

- 1. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopexamine: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Dopexamine: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cardiovascular actions of dopexamine hydrochloride, an agonist at dopamine receptors and beta 2-adrenoceptors in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

Dopexamine Hydrochloride: An In-Depth Technical Guide to In Vivo Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopexamine hydrochloride is a synthetic catecholamine with a multifaceted in vivo pharmacodynamic profile, positioning it as a molecule of significant interest in critical care and cardiovascular medicine.[1][2] This technical guide provides a comprehensive overview of the core pharmacodynamic effects of dopexamine, focusing on its cardiovascular, renal, and splanchnic impacts. The information is presented to support further research and drug development efforts in this area.

Dopexamine primarily functions as a potent agonist at β2-adrenergic receptors and, to a lesser extent, at dopamine D1 and D2 receptors.[1][3][4] It also inhibits the neuronal re-uptake of norepinephrine (Uptake-1). This unique combination of activities results in a distinct hemodynamic profile characterized by vasodilation, increased cardiac output, and enhanced organ perfusion, particularly in the renal and splanchnic circulations.

Core Pharmacodynamic Effects

Cardiovascular Effects

Dopexamine hydrochloride exerts significant effects on the cardiovascular system, primarily through its potent β2-adrenergic agonism, which leads to arterial vasodilation and a reduction in systemic vascular resistance (afterload). This afterload reduction, combined with mild positive inotropic and chronotropic effects, results in a notable increase in cardiac index and stroke volume. The inotropic effects are considered to be partly due to direct β2-adrenoceptor stimulation in the myocardium and indirect sympathomimetic action via norepinephrine reuptake inhibition.

Renal Effects

Dopexamine has been shown to improve renal function by increasing renal blood flow. This is attributed to the vasodilation of renal arteries mediated by its agonist activity at both β2-adrenergic and dopamine D1 receptors. The increase in renal perfusion can lead to enhanced diuresis and natriuresis.

Splanchnic Perfusion

A key pharmacodynamic feature of dopexamine is its ability to increase splanchnic blood flow. This effect is particularly relevant in conditions of systemic stress, such as sepsis and post-cardiac surgery, where splanchnic hypoperfusion is a critical concern. The vasodilation of the splanchnic vascular bed is thought to be mediated by the activation of β2-adrenergic and D1 receptors.

Quantitative Data

The following tables summarize the dose-dependent in vivo pharmacodynamic effects of dopexamine hydrochloride from various clinical studies.

Table 1: Cardiovascular Hemodynamic Effects of Dopexamine Hydrochloride

| Dose (μg/kg/min) | Change in Cardiac Index | Change in Systemic Vascular Resistance | Change in Heart Rate | Study Population | Reference |

| 0.25 - 4.0 | Significant increase | Significant decrease | Significant increase (at ≥0.50 μg/kg/min) | Low output congestive heart failure | |

| 1, 2, 4, 6 | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | Post-cardiac surgery | |

| 1 - 4 | Increase from 2.0 to 3.4 L/min/m² | Decrease from 1545 to 914 dyne.s.cm⁻⁵ | Increase from 67 to 102 beats/min | Post-cardiac surgery | |

| 4 | +64 ± 10% | -42 ± 5% | +11.7 ± 3% | Stable chronic cardiac failure | |

| 4 | +117% | -65% | +61% | Coronary artery bypass surgery | |

| 4.8 (average peak) | +60% | Significant decrease | +12% | Severe congestive heart failure | |

| 1 | +32% | -25% | +9% | Post-myocardial infarction heart failure | |

| Dose-dependent | Dose-dependent increase | Dose-dependent decrease | Dose-dependent increase | Septic shock |

Table 2: Renal Effects of Dopexamine Hydrochloride

| Dose (μg/kg/min) | Change in Renal Blood Flow / Effective Renal Plasma Flow | Change in Glomerular Filtration Rate | Study Population | Reference |

| 1.00 ± 0.02 | +10% (ERPF) | +7% | Healthy volunteers | |

| 4 | +66% (Renal Blood Flow) | Not specified | Coronary artery bypass surgery | |

| 2 | Significant increase in total cortical and medullary RBF | Not specified | Chronic renal dysfunction |

Table 3: Splanchnic Perfusion Effects of Dopexamine Hydrochloride

| Dose (μg/kg/min) | Change in Splanchnic Blood Flow | Study Population | Reference |

| 1 | Increased | Coronary artery bypass grafting | |

| 0.5, 1.0, 2.0, 4.0 | Proportional increase with cardiac output | Severe sepsis | |

| 1 | Increased (indicated by increased gastric intramucosal pH and ICG clearance) | Critically ill with systemic inflammatory response syndrome |

Experimental Protocols

Detailed methodologies for key in vivo experiments cited are crucial for the replication and extension of research findings.

Measurement of Cardiac Output (Thermodilution Method)

The thermodilution technique is a standard method for determining cardiac output.

-

Principle: A known volume of a cold indicator solution (e.g., D5W) at a known temperature is injected into the right atrium through a proximal port of a pulmonary artery catheter. The injectate mixes with the blood, causing a temperature change that is detected by a thermistor at the distal end of the catheter in the pulmonary artery. The cardiac output is inversely proportional to the change in blood temperature over time, which is calculated by a dedicated computer.

-

Procedure:

-

A pulmonary artery catheter (e.g., Swan-Ganz) is inserted into a central vein and advanced into the pulmonary artery.

-

A known volume (typically 10 mL) of sterile, cold (room temperature or iced) dextrose 5% in water (D5W) is prepared in a syringe.

-

The injectate is rapidly and smoothly injected into the proximal (right atrial) port of the catheter.

-

The change in blood temperature is recorded by the thermistor in the pulmonary artery.

-

The cardiac output is calculated by the connected computer based on the Stewart-Hamilton equation, integrating the area under the temperature-time curve.

-

Measurements are typically repeated three to five times, and the average of values within 10% of each other is taken.

-

Measurement of Splanchnic Blood Flow (Indocyanine Green Dye Dilution)

The indocyanine green (ICG) dye dilution technique is a widely used method for assessing splanchnic blood flow.

-

Principle: ICG is a dye that is almost exclusively taken up and metabolized by the liver. By infusing ICG at a constant rate and measuring its concentration in both a peripheral artery and the hepatic vein, splanchnic blood flow can be calculated using the Fick principle.

-

Procedure:

-

Catheters are placed in a peripheral artery (for systemic blood sampling) and a hepatic vein.

-

A priming dose of ICG is administered, followed by a constant intravenous infusion.

-

After a steady-state concentration is achieved, simultaneous blood samples are drawn from the arterial and hepatic venous catheters.

-

The concentration of ICG in the blood samples is determined by spectrophotometry.

-

Splanchnic blood flow (SBF) is calculated using the formula: SBF = ICG infusion rate / (Arterial ICG concentration - Hepatic venous ICG concentration).

-

Measurement of Renal Blood Flow (Argon Washout Technique)

The argon washout technique is an inert gas washout method used to measure renal blood flow.

-

Principle: This method is based on the Fick principle, where the uptake and washout of an inert, freely diffusible gas like argon are proportional to blood flow. The rate at which the gas is "washed out" from the kidney tissue is directly related to the renal blood flow.

-

Procedure:

-

The subject breathes a gas mixture containing a low concentration of argon for a specific period to allow the renal tissue to become saturated.

-

The argon supply is then discontinued, and the rate of argon elimination from the kidneys is measured, typically by analyzing the concentration in renal venous blood samples or through external detectors.

-

The renal blood flow is calculated from the rate of argon washout.

-

Signaling Pathways

The pharmacodynamic effects of dopexamine hydrochloride are initiated by its interaction with specific G-protein coupled receptors.

Dopexamine-Mediated β2-Adrenergic Receptor Signaling

Dopexamine's potent agonism at β2-adrenergic receptors, which are coupled to the stimulatory G-protein (Gαs), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to smooth muscle relaxation and vasodilation.

Dopexamine-Mediated Dopamine D1/D2 Receptor Signaling

Dopexamine also acts as an agonist at D1 and D2 dopamine receptors. D1 receptor activation, similar to β2 receptors, is coupled to Gαs, leading to increased cAMP and vasodilation, particularly in the renal and mesenteric vascular beds. D2 receptor stimulation is coupled to the inhibitory G-protein (Gαi), which inhibits adenylyl cyclase, leading to a decrease in cAMP. Presynaptically, D2 receptor activation inhibits the release of norepinephrine from sympathetic nerve terminals, contributing to vasodilation.

Experimental Workflow for In Vivo Pharmacodynamic Assessment

The following diagram illustrates a typical experimental workflow for assessing the in vivo pharmacodynamics of dopexamine hydrochloride.

Conclusion

Dopexamine hydrochloride possesses a unique in vivo pharmacodynamic profile characterized by its potent β2-adrenergic and dopaminergic agonist activities. This results in significant afterload reduction, increased cardiac output, and enhanced renal and splanchnic perfusion. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of dopexamine and similar compounds in cardiovascular and critical care medicine. The detailed signaling pathways and experimental workflows offer a clear framework for future investigations into its mechanisms of action and clinical applications.

References

- 1. What is the mechanism of Dopexamine Hydrochloride? [synapse.patsnap.com]

- 2. Dopexamine hydrochloride. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in acute cardiac insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Dopexamine: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopexamine: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Choreography of Dopexamine: An In-depth Technical Guide to its Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopexamine is a synthetic catecholamine that exerts complex and multifaceted effects on the cardiovascular system. Its clinical utility in conditions such as acute heart failure and septic shock stems from its unique pharmacological profile, characterized by agonism at β2-adrenergic and dopamine D1/D2 receptors, as well as inhibition of norepinephrine reuptake.[1][2][3][4][5] This technical guide provides a comprehensive exploration of the cellular signaling pathways activated by Dopexamine, offering a detailed resource for researchers, scientists, and professionals engaged in drug development. The subsequent sections will delve into the molecular mechanisms of Dopexamine's action, present quantitative data on its receptor interactions, provide detailed experimental protocols for studying its effects, and visualize the intricate signaling cascades it initiates.

Core Signaling Pathways Activated by Dopexamine

Dopexamine's physiological effects are a direct consequence of its interaction with a specific subset of G-protein coupled receptors (GPCRs). The primary signaling cascades initiated by Dopexamine are mediated through its agonist activity at β2-adrenergic, dopamine D1, and dopamine D2 receptors. A secondary, yet significant, mechanism of action is the inhibition of the norepinephrine transporter (NET), which potentiates the effects of endogenous norepinephrine.

β2-Adrenergic Receptor Pathway: The Vasodilatory and Inotropic Arm

Dopexamine is a potent agonist at β2-adrenergic receptors. These receptors are predominantly coupled to the stimulatory G-protein, Gs. Activation of the β2-adrenergic receptor by Dopexamine initiates the following cascade:

-

Gs Protein Activation: Dopexamine binding induces a conformational change in the β2-adrenergic receptor, leading to the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ subunits and binds to and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of the catalytic subunits.

-

Downstream Phosphorylation: Activated PKA phosphorylates various downstream target proteins, leading to smooth muscle relaxation (vasodilation) and increased cardiac contractility (inotropic effect).

Dopamine D1 Receptor Pathway: Renal Vasodilation

Similar to the β2-adrenergic receptor, the dopamine D1 receptor is coupled to the Gs protein. Dopexamine's agonist activity at D1 receptors is particularly important for its renal vasodilatory effects, leading to increased renal blood flow. The signaling cascade is analogous to the β2 pathway, culminating in increased intracellular cAMP and subsequent physiological responses in target cells, primarily in the renal vasculature.

Dopamine D2 Receptor Pathway: Modulation of Neurotransmission

In contrast to D1 receptors, dopamine D2 receptors are coupled to the inhibitory G-protein, Gi. Dopexamine's agonism at presynaptic D2 receptors on sympathetic nerve terminals inhibits the release of norepinephrine, contributing to its vasodilatory effect. The signaling pathway is as follows:

-

Gi Protein Activation: Dopexamine binding to the D2 receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein (Gαi).

-

Adenylyl Cyclase Inhibition: The activated Gαi-GTP complex dissociates from the βγ subunits and inhibits the activity of adenylyl cyclase.

-

Decreased cAMP Production: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cAMP.

-

Reduced PKA Activity: The reduction in cAMP levels leads to decreased activation of PKA.

-

Modulation of Ion Channels and Neurotransmitter Release: The Gβγ subunits released from the Gi protein can also directly modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neurotransmitter release.

β-Arrestin Signaling

Beyond the canonical G-protein signaling, both D1 and D2 receptors can also signal through β-arrestin pathways. Upon agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, but also initiate G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinase (MAPK) pathways. The extent to which Dopexamine engages β-arrestin signaling pathways is an area for further investigation.

Quantitative Data

The following tables summarize the available quantitative data for Dopexamine's interaction with its target receptors and transporters.

Table 1: Potency and Efficacy of Dopexamine

| Parameter | Receptor/Transporter | Species/Tissue | Value | Reference |

| EC50 | β2-Adrenoceptor | Guinea-pig isolated tracheal chain | 1.5 x 10-6 M | |

| IC50 | DA2 Dopamine Receptor | Rabbit isolated ear artery | 1.15 x 10-6 M | |

| Potency | DA1 Dopamine Receptor | Dog renal vasculature | ~1/3 the potency of dopamine | |

| IC50 | Norepinephrine Uptake | Rabbit brain synaptosomes | 26 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular signaling pathways activated by Dopexamine.

Radioligand Binding Assay (for determining Receptor Binding Affinity - Ki)

Objective: To determine the inhibitory constant (Ki) of Dopexamine for a specific receptor (e.g., D2 dopamine receptor).

Materials:

-

Cell membranes expressing the receptor of interest.

-

Radioligand with high affinity for the target receptor (e.g., [3H]-spiperone for D2 receptors).

-

Unlabeled Dopexamine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of Dopexamine. Include control wells for total binding (no Dopexamine) and non-specific binding (a high concentration of a known antagonist for the receptor).

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the Dopexamine concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay (for determining EC50/IC50)

Objective: To determine the potency (EC50) of Dopexamine in stimulating (via β2/D1 receptors) or inhibiting (via D2 receptors) adenylyl cyclase activity.

Materials:

-

Cell membranes expressing the receptor of interest.

-

Dopexamine hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.5).

-

ATP, GTP.

-

cAMP phosphodiesterase inhibitor (e.g., IBMX).

-

cAMP standard.

-

cAMP detection kit (e.g., ELISA, radioimmunoassay, or fluorescence-based).

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Reaction Setup: In a reaction tube, combine the membrane preparation, assay buffer containing ATP, GTP, and a phosphodiesterase inhibitor.

-

Dopexamine Addition: Add varying concentrations of Dopexamine to the reaction tubes. For stimulatory effects (β2/D1), measure the increase in cAMP. For inhibitory effects (D2), first stimulate adenylyl cyclase with a known activator (e.g., forskolin) and then measure the Dopexamine-induced decrease in cAMP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl) or by heating.

-

cAMP Quantification: Measure the amount of cAMP produced in each sample using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration as a function of the Dopexamine concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for stimulation) or IC50 (for inhibition) value.

Isolated Organ Bath Assay (for assessing Vasodilation)

Objective: To measure the vasodilatory effect of Dopexamine on an isolated blood vessel.

Materials:

-

Isolated blood vessel (e.g., rabbit ear artery, rat aorta).

-

Isolated organ bath system with a force transducer.

-

Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

A vasoconstrictor agent (e.g., norepinephrine, phenylephrine).

-

Dopexamine hydrochloride.

Procedure:

-

Tissue Preparation: Dissect the desired blood vessel from a euthanized animal and cut it into rings of appropriate size.

-

Mounting: Mount the arterial rings in an isolated organ bath filled with physiological salt solution. One end of the ring is fixed, and the other is attached to a force transducer to measure isometric tension.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60-90 minutes), with periodic washing with fresh physiological salt solution.

-

Pre-contraction: Contract the arterial rings with a fixed concentration of a vasoconstrictor to induce a stable level of tone.

-

Dopexamine Administration: Once a stable contraction is achieved, add cumulative concentrations of Dopexamine to the organ bath and record the relaxation response.

-

Data Analysis: Express the relaxation at each Dopexamine concentration as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the percentage of relaxation against the logarithm of the Dopexamine concentration to generate a dose-response curve and determine the EC50 for vasodilation.

Conclusion

Dopexamine's therapeutic actions are underpinned by its ability to activate a specific constellation of cellular signaling pathways. Its agonism at β2-adrenergic and D1 dopamine receptors, leading to Gs-mediated adenylyl cyclase activation and increased cAMP, results in beneficial vasodilation and inotropic support. Concurrently, its D2 receptor agonism, coupled to Gi, modulates neurotransmitter release, contributing to its overall hemodynamic effects. The inhibition of norepinephrine uptake further amplifies its sympathomimetic actions. This technical guide has provided a detailed overview of these pathways, supported by available quantitative data and comprehensive experimental protocols. A deeper understanding of Dopexamine's molecular pharmacology will continue to be crucial for optimizing its clinical use and for the development of novel cardiovascular drugs with tailored signaling profiles. Further research into the role of β-arrestin-mediated signaling in Dopexamine's actions may reveal additional layers of complexity and potential therapeutic targets.

References

- 1. Discovery of β-Arrestin–Biased Dopamine D2 Ligands for Probing Signal Transduction Pathways Essential for Antipsychotic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopexamine - Wikipedia [en.wikipedia.org]

- 3. [Dopexamine: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Dopexamine Hydrochloride? [synapse.patsnap.com]

- 5. Dopexamine hydrochloride. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in acute cardiac insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

Dopexamine vs. Dopamine: A Technical Guide to Receptor Affinity, Selectivity, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dopexamine and dopamine are both catecholamines that exert significant effects on the cardiovascular and renal systems through their interaction with dopaminergic and adrenergic receptors. While structurally related, their distinct receptor affinity and selectivity profiles result in different pharmacological actions and therapeutic applications. This technical guide provides an in-depth comparison of dopexamine and dopamine, focusing on their receptor binding properties, the experimental methods used to determine these properties, and their downstream signaling pathways.

Receptor Affinity and Selectivity

The interaction of dopexamine and dopamine with a range of G protein-coupled receptors (GPCRs) dictates their physiological effects. The affinity, often expressed as the inhibition constant (Kᵢ), indicates the concentration of the drug required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.

Dopamine Receptor Affinity

Dopamine is the endogenous ligand for all five dopamine receptor subtypes (D₁-D₅). It generally exhibits a higher affinity for the D₂-like family of receptors (D₂, D₃, D₄) compared to the D₁-like family (D₁, D₅)[1][2].

Table 1: Dopamine Binding Affinity (Kᵢ) at Human Dopamine Receptors

| Receptor Subtype | Dopamine Kᵢ (nM) |

| D₁ | ~1700 - 2340[3] |

| D₂ | ~1705[3] |

| D₃ | ~27[3] |

| D₄ | ~450 |

| D₅ | ~228 |

| Note: Kᵢ values can vary between studies depending on the experimental conditions, such as the radioligand and cell system used. |

Dopexamine Receptor Profile

-

β-Adrenergic Receptors: Dopexamine demonstrates a significant preference for β₂ over β₁ receptors. One study in human myocardium found that dopexamine has a 9.8-fold greater affinity for β₂ adrenoceptors than for β₁ adrenoceptors. It is approximately 60 times more potent than dopamine as a β₂-adrenoceptor agonist.

-

Dopamine Receptors: Dopexamine is an agonist at both D₁ and D₂ receptors. It has approximately one-third the potency of dopamine at vascular D₁ receptors.

-

α-Adrenergic Receptors: Dopexamine has little to no agonist activity at α₁ and α₂-adrenoceptors.

Table 2: Comparative Receptor Activity of Dopexamine and Dopamine

| Receptor | Dopexamine Activity | Dopamine Activity |

| D₁ | Agonist | Endogenous Agonist |

| D₂ | Agonist | Endogenous Agonist |

| α₁ | Negligible | Agonist |

| α₂ | Negligible | Agonist |

| β₁ | Weak Agonist | Agonist |

| β₂ | Potent Agonist | Agonist |

This table provides a qualitative summary of the primary actions of each compound.

Experimental Protocols

The determination of receptor affinity and functional activity relies on a variety of in vitro assays. The following are detailed methodologies for three key experimental approaches.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., dopexamine or dopamine) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: This is a competitive binding assay where a fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled competitor drug are incubated with a source of the target receptor (e.g., cell membranes from a cell line expressing the human recombinant receptor). The amount of radioligand bound to the receptor is measured, and the concentration of the competitor that inhibits 50% of the specific binding (IC₅₀) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Detailed Methodology (Filtration Assay for Dopamine D₂ Receptor):

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human dopamine D₂ receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Varying concentrations of the unlabeled test compound (dopamine or dopexamine).

-

A fixed concentration of a suitable radioligand for the D₂ receptor (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration close to its Kₑ.

-

The cell membrane preparation.

-

-

To determine non-specific binding, a separate set of tubes will contain a high concentration of a known D₂ antagonist (e.g., 10 µM haloperidol) instead of the test compound.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC₅₀) and efficacy of an agonist by measuring its effect on intracellular cyclic adenosine monophosphate (cAMP) levels.

Principle: D₁-like dopamine receptors and β-adrenergic receptors are coupled to the stimulatory G protein, Gₛ, which activates adenylyl cyclase to produce cAMP. D₂-like dopamine receptors are coupled to the inhibitory G protein, Gᵢ, which inhibits adenylyl cyclase. This assay measures the change in intracellular cAMP concentration in response to receptor activation by an agonist.

Detailed Methodology (HTRF for D₁ Receptor Agonism):

-

Cell Preparation:

-

Use a cell line stably expressing the human D₁ receptor (e.g., CHO-K1 or HEK293).

-

Plate the cells in a 384-well white plate and culture overnight.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of the agonist (dopamine or dopexamine) in stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Remove the culture medium from the cells and add the agonist dilutions.

-

Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for cAMP production.

-

-

cAMP Detection (Homogeneous Time-Resolved Fluorescence - HTRF):

-

Prepare a lysis and detection solution containing a cAMP-specific antibody labeled with a donor fluorophore (e.g., Europium cryptate) and cAMP labeled with an acceptor fluorophore (e.g., d2).

-

Add the detection solution to each well. This lyses the cells and initiates the competitive immunoassay.

-

In the absence of cellular cAMP, the antibody-donor and cAMP-acceptor are in close proximity, resulting in a high FRET signal.

-

Cellular cAMP produced upon agonist stimulation competes with the labeled cAMP for antibody binding, leading to a decrease in the FRET signal.

-

Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the HTRF ratio (Acceptor/Donor) for each well.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of the agonist and fit the data with a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G proteins by a GPCR agonist.

Principle: In the inactive state, a G protein is bound to GDP. Upon receptor activation by an agonist, the G protein releases GDP and binds GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated radioactivity is a direct measure of G protein activation. This assay is particularly useful for studying Gᵢ/Gₒ-coupled receptors like the D₂ dopamine receptor.

Detailed Methodology (Scintillation Proximity Assay for D₂ Receptor Agonism):

-

Membrane Preparation:

-

Prepare cell membranes from a cell line expressing the human D₂ receptor as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

GDP (to ensure G proteins are in the inactive state at baseline).

-

Varying concentrations of the agonist (dopamine or dopexamine).

-

The membrane preparation.

-

-

Pre-incubate for 15-20 minutes at 30°C.

-

-

Initiation of Reaction and Detection (Scintillation Proximity Assay - SPA):

-

Add [³⁵S]GTPγS to each well to initiate the binding reaction.

-

Incubate for 30-60 minutes at 30°C with gentle shaking.

-

Add a suspension of SPA beads (e.g., wheat germ agglutinin-coated beads that will bind to the cell membranes).

-

Incubate for another 2-3 hours at room temperature to allow the membranes to bind to the beads.

-

When the [³⁵S]GTPγS is bound to the Gα subunit on the membrane, it is in close enough proximity to the scintillant within the SPA bead to generate a light signal. Unbound [³⁵S]GTPγS in solution is too far away to produce a signal.

-

-

Data Acquisition and Analysis:

-

Centrifuge the plate to pellet the beads.

-

Measure the light output from each well using a microplate scintillation counter.

-

Plot the scintillation counts against the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for G protein activation.

-

Signaling Pathways

The functional consequences of dopamine and dopexamine binding to their respective receptors are determined by the G protein to which the receptor couples and the subsequent downstream signaling cascade.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) families based on their signaling mechanisms.

-

D₁-like Receptors (D₁/D₅): These receptors couple to the Gₛ protein. Agonist binding leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to a cellular response.

-

D₂-like Receptors (D₂/D₃/D₄): These receptors couple to the Gᵢ protein. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity.

Primary signaling pathways for D₁-like and D₂-like dopamine receptors.

Dopexamine Signaling

Dopexamine's signaling is a composite of its actions at multiple receptors.

-

β₂-Adrenergic and D₁ Receptor Activation: Similar to dopamine's D₁-like pathway, dopexamine's potent agonism at β₂ receptors and its activity at D₁ receptors lead to Gₛ protein activation, increased adenylyl cyclase activity, and a subsequent rise in intracellular cAMP. This is the primary mechanism behind its vasodilatory effects.

-

D₂ Receptor Activation: Dopexamine's agonism at D₂ receptors activates the Gᵢ pathway, leading to the inhibition of adenylyl cyclase. This contributes to the modulation of neurotransmitter release.

-

β₁-Adrenergic Receptor Activation: The weak agonism at β₁ receptors results in a mild Gₛ-mediated increase in cAMP in cardiac myocytes, contributing to a modest inotropic effect.

Primary signaling pathways activated by Dopexamine.

Conclusion

Dopamine and dopexamine, while both catecholamines, exhibit distinct pharmacological profiles due to their differing affinities and selectivities for dopaminergic and adrenergic receptors. Dopamine acts as a non-selective agonist at all dopamine receptor subtypes and also interacts with adrenergic receptors, with its effects being highly dose-dependent. Dopexamine, in contrast, is a more selective agent, with potent agonist activity at β₂-adrenergic and dopamine receptors, and minimal activity at α-adrenergic receptors. This profile results in prominent vasodilation with mild inotropic support. A thorough understanding of their receptor interactions, as determined by the experimental protocols outlined in this guide, is crucial for their appropriate therapeutic use and for the development of novel, more selective cardiovascular and renal drugs.

References

The Immunomodulatory Landscape of Dopexamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopexamine, a synthetic analogue of dopamine, has long been recognized for its hemodynamic effects in clinical settings. However, a growing body of evidence reveals its significant immunomodulatory properties, positioning it as a molecule of interest for therapeutic interventions in inflammatory and immune-mediated diseases. This technical guide provides an in-depth exploration of the core immunomodulatory mechanisms of dopexamine, its impact on various immune cell populations, and the intricate signaling pathways it governs. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and crucial signaling and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction

Dopexamine is a pharmacologically active agent that primarily functions as an agonist at β2-adrenergic receptors and peripheral dopamine D1 and D2 receptors.[1][2][3][4][5] It also inhibits the neuronal re-uptake of norepinephrine. While its clinical application has traditionally centered on its inotropic and vasodilatory effects in conditions like heart failure and following cardiac surgery, preclinical and clinical investigations have unveiled its capacity to modulate the immune response. This immunomodulatory action is independent of its hemodynamic effects and presents a promising avenue for the development of novel therapeutic strategies for a range of inflammatory conditions.

Mechanism of Action in Immune Modulation

Dopexamine exerts its immunomodulatory effects through a multi-receptor mechanism, primarily engaging with β2-adrenergic, dopamine D1-like (D1 and D5), and dopamine D2-like (D2, D3, and D4) receptors expressed on various immune cells. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades.

-

β2-Adrenergic Receptor Agonism: Activation of β2-adrenergic receptors on immune cells, such as lymphocytes and macrophages, is known to have anti-inflammatory effects.

-

Dopamine D1-like Receptor Agonism: Stimulation of D1-like receptors can have varied effects depending on the immune cell type and context, but it has been shown to influence cytokine production.

-

Dopamine D2-like Receptor Agonism: D2-like receptor activation is often associated with the suppression of inflammatory responses, including the inhibition of the NLRP3 inflammasome and the NF-κB pathway.

The following diagram illustrates the primary receptor targets of dopexamine on an immune cell.

Caption: Dopexamine's multi-receptor engagement on immune cells.

Effects on Immune Cells and Cytokine Production

Dopexamine has been shown to modulate the function of a wide array of immune cells, leading to a significant alteration in the cytokine milieu.

Leukocytes

In a rat model of experimental sepsis, dopexamine decreased the number of leukocytes adhering to the vascular endothelium. Studies in healthy volunteers have shown that dopexamine infusion can lead to a small but significant decrease in the total white cell count.

T-Lymphocytes

Dopamine, and by extension its analogue dopexamine, can inhibit the activation of T cells, leading to a downregulation of their proliferation and the secretion of cytokines such as IL-2, IL-4, IL-6, and IFN-γ. In healthy volunteers, dopexamine infusion was associated with a decrease in the absolute counts of CD3+, CD4+, and CD8+ lymphocytes.

Monocytes and Macrophages

Dopamine signaling in macrophages can suppress the production of the pro-inflammatory cytokine IL-12 and promote the secretion of the anti-inflammatory cytokine IL-10. However, some studies suggest that dopamine can also increase the production of inflammatory cytokines like IL-1β in human macrophages. Dobutamine, another catecholamine, has been shown to inhibit LPS-induced production of MIP-1α and IL-8 in human monocytes.

Neutrophils

Dopamine can inhibit the migration and production of reactive oxygen species (ROS) by human polymorphonuclear leukocytes (neutrophils) through D1-like receptors. Furthermore, dopamine has been shown to induce neutrophil apoptosis, a crucial process for the resolution of inflammation.

Cytokine Modulation

A consistent finding across multiple studies is the ability of dopexamine to attenuate the systemic inflammatory response by reducing the levels of pro-inflammatory cytokines.

Table 1: Effect of Dopexamine on Circulating Cytokine Levels in a Rodent Model of Laparotomy and Endotoxemia

| Cytokine | Control (pg/ml) | Dopexamine (0.5 µg/kg/min) (pg/ml) | Dopexamine (1 µg/kg/min) (pg/ml) | Dopexamine (2 µg/kg/min) (pg/ml) | P-value |

| TNF-α | 324 ± 93 | 97 ± 14 | 110 ± 20 | 85 ± 15 | < 0.01 |

| IL-1β | 150 ± 25 | 75 ± 10 | 80 ± 12 | 70 ± 8 | < 0.05 |

| IL-6 | 2500 ± 400 | 1200 ± 200 | 1300 ± 250 | 1100 ± 180 | < 0.01 |

| IL-10 | 800 ± 150 | 400 ± 80 | 450 ± 90 | 350 ± 70 | < 0.05 |

Data are presented as mean ± SEM.

Signaling Pathways

The immunomodulatory effects of dopexamine are mediated by complex intracellular signaling pathways initiated by receptor binding. The primary pathways involve cyclic AMP (cAMP) and the transcription factor NF-κB.

D1-like Receptor Signaling

Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, which increases intracellular cAMP levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), ultimately modulating gene expression related to inflammation.

Caption: D1-like receptor signaling cascade.

D2-like Receptor Signaling and NF-κB Inhibition

Activation of D2-like receptors can lead to the inhibition of the NF-κB pathway. This can occur through the dephosphorylation of Akt by protein phosphatase 2A (PP2A), which prevents the subsequent activation of the IKK complex and the degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes.

Caption: D2-like receptor-mediated inhibition of the NF-κB pathway.

Experimental Protocols

Rodent Model of Laparotomy and Endotoxemia

This protocol is based on the study by Bangash et al. (2013) investigating the effects of dopexamine on the systemic inflammatory response and organ injury.

Objective: To assess the immunomodulatory effects of dopexamine in a rodent model of systemic inflammation.

Animals: Male Wistar rats.

Procedure:

-

Anesthesia: Anesthetize rats with an appropriate anesthetic agent.

-

Laparotomy: Perform a midline laparotomy.

-

Endotoxin Administration: Administer endotoxin (lipopolysaccharide, LPS) intravenously to induce a systemic inflammatory response. A sham group undergoes laparotomy without endotoxin administration.

-

Treatment Groups:

-

Control Group: Receive 0.9% saline vehicle.

-

Dopexamine Groups: Receive a continuous intravenous infusion of dopexamine at varying doses (e.g., 0.5, 1, or 2 µg/kg/min).

-

-

Monitoring: Monitor global hemodynamics (e.g., mean arterial pressure, cardiac index) and regional microvascular flow.

-

Sample Collection: Collect blood samples at baseline and at specified time points (e.g., 4 hours) after endotoxin administration.

-

Cytokine Analysis: Measure plasma concentrations of TNF-α, IL-1β, IL-6, and IL-10 using enzyme-linked immunosorbent assay (ELISA).

-

Leukocyte Adhesion Molecule Expression: Analyze the expression of CD11b on leukocytes using flow cytometry.

-

Organ Injury Assessment: Measure markers of organ injury, such as pulmonary myeloperoxidase (MPO) activity (for leukocyte infiltration), alanine aminotransferase (ALT) for hepatic injury, and creatinine for renal injury.

Caption: Experimental workflow for the rodent model of endotoxemia.

In Vitro Assessment of Neutrophil Function

This protocol is a generalized representation based on studies investigating the effects of dopamine on neutrophil apoptosis and function.

Objective: To determine the direct effects of dopexamine on neutrophil apoptosis and function.

Cells: Isolate neutrophils from the peripheral blood of healthy human volunteers.

Procedure:

-

Neutrophil Isolation: Isolate neutrophils using density gradient centrifugation.

-

Cell Culture: Culture isolated neutrophils in an appropriate medium.

-

Treatment: Treat neutrophils with varying concentrations of dopexamine or a vehicle control.

-

Apoptosis Assay:

-

At specified time points, assess apoptosis using methods such as flow cytometry with Annexin V and propidium iodide staining or by morphological assessment of stained cytospins.

-

-

Functional Assays:

-

Chemotaxis: Evaluate neutrophil migration towards a chemoattractant using a Boyden chamber assay.

-

Phagocytosis: Assess the ability of neutrophils to phagocytose fluorescently labeled bacteria or beads using flow cytometry or microscopy.

-

Oxidative Burst: Measure the production of reactive oxygen species (ROS) in response to a stimulant (e.g., PMA or fMLP) using a chemiluminescence or fluorescent probe-based assay.

-

Conclusion

Dopexamine possesses significant immunomodulatory properties that are distinct from its well-established hemodynamic effects. Through its action on β2-adrenergic and dopamine receptors on immune cells, dopexamine can attenuate the production of pro-inflammatory cytokines, modulate leukocyte trafficking, and influence the function of key immune cells such as T-lymphocytes and neutrophils. These findings underscore the potential of dopexamine and similar multi-receptor agonists as therapeutic agents for a variety of inflammatory and autoimmune disorders. Further research is warranted to fully elucidate the intricate molecular mechanisms and to translate these preclinical findings into effective clinical applications. This guide provides a foundational resource for researchers and drug development professionals to advance the investigation and application of dopexamine's immunomodulatory potential.

References

- 1. Dopexamine: immunomodulatory, hemodynamic, or both? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dopexamine - Wikipedia [en.wikipedia.org]

- 3. Dopexamine: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopexamine: a novel agonist at peripheral dopamine receptors and beta 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Dopexamine: a new dopaminergic agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]

Dopexamine's Effect on Splanchnic Perfusion in Septic Shock Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Septic shock is a life-threatening condition characterized by a dysregulated host response to infection, leading to severe circulatory, cellular, and metabolic abnormalities. A critical component of the pathophysiology of septic shock is the maldistribution of blood flow, often resulting in splanchnic hypoperfusion. The splanchnic circulation, which supplies blood to the gastrointestinal tract, liver, spleen, and pancreas, is particularly vulnerable to the vasoconstrictive effects of endogenous catecholamines released during sepsis. Inadequate perfusion of this region can lead to gut ischemia, loss of mucosal barrier function, translocation of bacteria and endotoxins into the systemic circulation, and the potentiation of a systemic inflammatory response, ultimately contributing to multiple organ dysfunction syndrome (MODS).

Dopexamine, a synthetic catecholamine with agonist activity at β2-adrenergic and dopaminergic (D1 and D2) receptors, has been investigated as a therapeutic agent to counteract splanchnic hypoperfusion in septic shock. Its pharmacological profile suggests a potential to increase splanchnic blood flow through direct vasodilation and to improve systemic hemodynamics by increasing cardiac output. This technical guide provides an in-depth analysis of the effects of dopexamine on splanchnic perfusion in preclinical septic shock models, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of dopexamine on systemic and splanchnic hemodynamics in various septic shock models.

Table 1: Hemodynamic Effects of Dopexamine in a Porcine Fecal Peritonitis Model of Septic Shock

| Parameter | Drug & Dose | Baseline (Mean ± SD) | Post-Treatment (Mean ± SD) | Percentage Change | p-value | Reference |

| Cardiac Index (L/min/m²) | Dopexamine (1 and 2 µg/kg/min) | 2.9 ± 0.6 | 3.9 ± 0.8 | +35% | <0.001 | [1] |

| Superior Mesenteric Artery Flow (mL/min) | Dopexamine (1 and 2 µg/kg/min) | 350 ± 80 | 395 ± 90 | +13% | <0.01 | [1] |

| Gastric Mucosal Microcirculatory Blood Flow (Arbitrary Units) | Dopexamine (1 and 2 µg/kg/min) | 100 ± 20 | No significant change | - | NS | [1] |

| Jejunal Mucosal Microcirculatory Blood Flow (Arbitrary Units) | Dopexamine (1 and 2 µg/kg/min) | 100 ± 25 | No significant change | - | NS | [1] |

| Colonic Mucosal Microcirculatory Blood Flow (Arbitrary Units) | Dopexamine (1 and 2 µg/kg/min) | 100 ± 30 | No significant change | - | NS | [1] |

NS: Not Significant

Table 2: Effects of Dopexamine on Intestinal Microcirculation in a Rat Endotoxin-Induced Septic Shock Model

| Parameter | Group | Baseline (Mean ± SD) | 1-hour Post-Endotoxin (Mean ± SD) | Percentage Change from Baseline | p-value (vs. LPS group) | Reference |

| Intestinal Microvascular Blood Flow (IMBF) (% of baseline) | Control | 100 | 98 ± 5 | -2% | - | |

| LPS (Endotoxin) | 100 | 51 ± 7 | -49% | - | ||

| DPX (Endotoxin + Dopexamine 0.5 µg/kg/min) | 100 | 95 ± 8 | -5% | <0.05 | ||

| Functional Capillary Density (FCD) - Longitudinal Muscle Layer (% of Control) | Control | 100 | 99 ± 6 | -1% | - | |

| LPS (Endotoxin) | 100 | 67 ± 9 | -33% | - | ||

| DPX (Endotoxin + Dopexamine 0.5 µg/kg/min) | 100 | 89 ± 7 | -11% | <0.05 | ||

| Functional Capillary Density (FCD) - Circular Muscle Layer (% of Control) | Control | 100 | 101 ± 5 | +1% | - | |

| LPS (Endotoxin) | 100 | 52 ± 8 | -48% | - | ||

| DPX (Endotoxin + Dopexamine 0.5 µg/kg/min) | 100 | 77 ± 10 | -23% | <0.05 | ||

| Plasma TNF-α (pg/mL) | LPS (Endotoxin) | - | 3637 ± 553 | - | - | |

| DPX (Endotoxin + Dopexamine 0.5 µg/kg/min) | - | 1933 ± 201 | -52% | <0.05 |

Experimental Protocols

Porcine Fecal Peritonitis-Induced Septic Shock Model

This model aims to replicate the clinical scenario of sepsis originating from the abdominal cavity.

-

Animal Preparation: Eight domestic pigs are anesthetized intravenously and mechanically ventilated. Catheters are placed for fluid and drug administration, as well as for hemodynamic monitoring.

-

Induction of Sepsis: Fecal peritonitis is induced by the intraperitoneal implantation of a clot of autologous feces and devitalized intestinal segment. This method leads to a progressive development of septic shock over several hours.

-

Hemodynamic Monitoring:

-

Cardiac Index: Measured by thermodilution using a pulmonary artery catheter.

-

Superior Mesenteric Artery (SMA) Flow: Measured using an ultrasound transit time flowmeter placed around the SMA.

-

Microcirculatory Blood Flow: Continuously measured in the gastric, jejunal, and colonic mucosa, as well as in the kidney, pancreas, and jejunal muscularis using a six-channel laser Doppler flowmetry system.

-

-

Dopexamine Administration: Dopexamine is administered as a continuous intravenous infusion at doses of 1 and 2 µg/kg/min. Each dose is maintained for 30 minutes, followed by a washout period.

Rat Endotoxin-Induced Septic Shock Model

This model utilizes the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to induce a rapid and reproducible systemic inflammatory response.

-

Animal Preparation: Forty-two Wistar rats are used in this prospective, randomized, controlled study. The animals are anesthetized for the duration of the experiment.

-

Induction of Sepsis: Sepsis is induced by an intravenous infusion of endotoxin (lipopolysaccharide from Escherichia coli) at a dose of 20 mg/kg over 15 minutes.

-

Experimental Groups:

-

Control Group: Receives no endotoxin or dopexamine.

-

LPS Group: Receives endotoxin infusion only.

-

DPX Group: Receives endotoxin infusion followed by a continuous infusion of dopexamine at 0.5 µg/kg/min for four hours.

-

-

Perfusion Measurement:

-

Intestinal Microvascular Blood Flow (IMBF): Measured using laser Doppler fluxmetry.

-

Functional Capillary Density (FCD): Assessed in the intestinal mucosa and muscle layers using intravital microscopy. This technique allows for the direct visualization and quantification of perfused capillaries.

-

-

Inflammatory Marker Measurement: Plasma levels of tumor necrosis factor-alpha (TNF-α) are measured as an indicator of the inflammatory response.

Signaling Pathways and Mechanisms of Action

Dopexamine exerts its effects on splanchnic perfusion through a multi-receptor mechanism, primarily involving β2-adrenergic and dopaminergic receptors.

-

β2-Adrenergic Receptor Agonism: Stimulation of β2-adrenergic receptors located on vascular smooth muscle cells in the splanchnic circulation leads to vasodilation. This is a key mechanism for increasing blood flow to the gut.

-

Dopamine D1 Receptor Agonism: Activation of D1 receptors, also present in the splanchnic vasculature, contributes to vasodilation, further enhancing regional blood flow.

-

Dopamine D2 Receptor Agonism: Dopexamine's activity at presynaptic D2 receptors on sympathetic nerve terminals inhibits the release of norepinephrine. This reduction in sympathetic tone leads to a decrease in vasoconstriction, indirectly promoting vasodilation.

-

Cardiac Effects: Dopexamine also has a mild positive inotropic effect, which increases cardiac output. This systemic effect can contribute to improved overall organ perfusion, including the splanchnic region.

Discussion and Conclusion

The evidence from preclinical septic shock models suggests that dopexamine can increase global and regional splanchnic blood flow. In a porcine fecal peritonitis model, dopexamine significantly increased cardiac index and superior mesenteric artery flow. However, this increase in macrocirculatory flow did not translate to a significant improvement in the microcirculation of the gastrointestinal mucosa. This discrepancy highlights the complex pathophysiology of septic shock, where improvements in large vessel flow do not always reach the capillary beds.

In contrast, a study using a rat endotoxin-induced septic shock model demonstrated that dopexamine improved intestinal microvascular blood flow and functional capillary density. Furthermore, dopexamine administration was associated with a reduction in the inflammatory marker TNF-α, suggesting a potential anti-inflammatory effect.

The differing outcomes between these studies may be attributable to variations in the animal models, the methods of sepsis induction, the timing and dosage of dopexamine administration, and the specific techniques used to measure perfusion. The fecal peritonitis model in pigs may represent a more clinically relevant, prolonged, and complex septic state compared to the acute, endotoxin-driven inflammation in the rat model.

References

In Vitro Effects of Dopexamine on Isolated Cardiomyocyte Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dopexamine is a synthetic catecholamine with a unique pharmacological profile, acting primarily as a potent agonist at β2-adrenergic and dopamine D1/D2 receptors. This dual mechanism of action confers significant inotropic and vasodilatory effects, making it a subject of interest in cardiovascular research and drug development. This technical guide provides an in-depth analysis of the in vitro effects of dopexamine on the contractility of isolated cardiomyocytes. It details the underlying molecular signaling pathways, summarizes key quantitative data from published studies, and outlines the experimental protocols necessary to investigate these effects.

Introduction

Dopexamine's positive inotropic effects on the heart are of significant interest for potential therapeutic applications in conditions such as acute heart failure and low cardiac output states.[1] Understanding its direct actions on individual cardiac muscle cells, or cardiomyocytes, is crucial for elucidating its mechanism of action and predicting its clinical efficacy and potential side effects. In vitro studies using isolated cardiomyocytes offer a controlled environment to dissect the cellular and molecular events that govern dopexamine-induced changes in contractility, independent of systemic neurohormonal influences and loading conditions.

Mechanism of Action and Signaling Pathways

Dopexamine's primary mechanism for increasing cardiomyocyte contractility is through the stimulation of β2-adrenergic receptors.[2][3] This initiates a cascade of intracellular signaling events that ultimately lead to enhanced contractile performance. Additionally, dopexamine's interaction with dopamine receptors and its ability to inhibit norepinephrine reuptake can indirectly influence cardiomyocyte function.[4][5]

β2-Adrenergic Receptor Signaling

The positive inotropic effect of dopexamine is predominantly mediated by the β2-adrenergic receptor signaling pathway. Upon binding of dopexamine to the β2-adrenergic receptor on the cardiomyocyte membrane, the following key steps are initiated:

-

G-Protein Activation: The receptor-agonist complex activates the stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein dissociates and activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-